molecular formula C10H8N2O2 B1519057 8-Aminoquinoline-7-carboxylic acid CAS No. 914208-05-2

8-Aminoquinoline-7-carboxylic acid

Cat. No. B1519057
M. Wt: 188.18 g/mol
InChI Key: RYRUDAGVZPYCLN-UHFFFAOYSA-N
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Description

8-Aminoquinoline-7-carboxylic acid is a derivative of 8-Aminoquinoline, which is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .


Synthesis Analysis

The synthesis of substituted 8-aminoquinolines has been developed using readily installable and easily deprotectable amidating reagents. Two scalable procedures were optimized under Rh III -catalyzed conditions: i) the use of pre-generated chlorocarbamates and ii) a two-step one-pot process that directly employs carbamates .


Molecular Structure Analysis

The molecular structure of 8-Aminoquinoline-7-carboxylic acid is C10H8N2O2 . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Chemical Reactions Analysis

The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation . An efficient and chemoselective method has been reported to convert various N-quinolyl carboxamides to primary amides with the treatment of a stoichiometric amount of 2-iodoxybenzoic acid oxidant or the combination of a catalytic amount of 2-iodobenzoic acid and Oxone co-oxidant in mixed solvents of H2O and HFIP .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated the synthesis of new 8-nitrofluoroquinolone derivatives, highlighting the antibacterial properties of these compounds. These derivatives, obtained through the introduction of substituted primary amine appendages, have shown interesting activity against both gram-positive and gram-negative strains. In particular, modifications with more lipophilic groups have been found to enhance activity against gram-positive strains like S. aureus, suggesting the potential of 8-aminoquinoline derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups based on 8-bromo-7-hydroxyquinoline (BHQ) for carboxylic acids have been explored. BHQ offers higher single photon quantum efficiency than other esters, with sufficient sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).

C-H Bond Functionalization

A methodology for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This approach employs an 8-aminoquinoline amide substrate, showcasing the versatility of 8-aminoquinoline derivatives in organic synthesis and functional group tolerance (Shabashov & Daugulis, 2010).

Intramolecular Proton Relay System

The excited-state intramolecular double proton transfer (ESIDPT) of 7-Hydroxyquinoline-8-carboxylic acid, exhibiting dual intramolecular hydrogen bonds, demonstrates the molecule's capability as an intrinsic proton relay system. This property is significant for understanding proton transfer processes in excited states, relevant to photophysics and photochemistry (Tang et al., 2011).

Auxiliary in Directed C-H Functionalization

8-Aminoquinoline (AQ) serves as a bidentate auxiliary in metal-catalyzed directed C-H functionalization reactions, proving its utility in organic synthesis. The selective removal of the AQ auxiliary, enhancing the synthetic utility of AQ-directed palladium-catalyzed C-H functionalization strategies, facilitates the synthesis of complex molecules (Zhang et al., 2019).

Future Directions

The use of 8-Aminoquinoline and its derivatives as directing groups in C–H activation/functionalization has been a significant development in recent years . Future research may focus on further optimizing these processes and exploring new applications for these compounds .

properties

IUPAC Name

8-aminoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRUDAGVZPYCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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